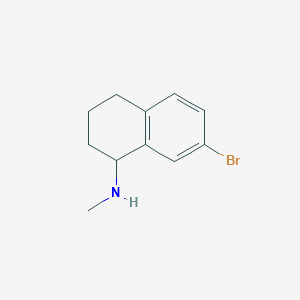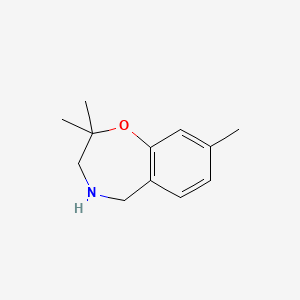![molecular formula C14H25NO5S B13461973 tert-butyl N-({1-[(methanesulfonyloxy)methyl]bicyclo[2.1.1]hexan-2-yl}methyl)carbamate](/img/structure/B13461973.png)
tert-butyl N-({1-[(methanesulfonyloxy)methyl]bicyclo[2.1.1]hexan-2-yl}methyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-butyl N-({1-[(methanesulfonyloxy)methyl]bicyclo[211]hexan-2-yl}methyl)carbamate is a complex organic compound that features a bicyclic hexane structure
Vorbereitungsmethoden
The synthesis of tert-butyl N-({1-[(methanesulfonyloxy)methyl]bicyclo[2.1.1]hexan-2-yl}methyl)carbamate typically involves multiple steps. One common method includes the use of photochemistry to access new building blocks via [2 + 2] cycloaddition . This approach allows for the efficient and modular synthesis of 1,2-disubstituted bicyclo[2.1.1]hexane modules, which can then be further derivatized to form the desired compound.
Analyse Chemischer Reaktionen
tert-butyl N-({1-[(methanesulfonyloxy)methyl]bicyclo[2.1.1]hexan-2-yl}methyl)carbamate undergoes various chemical reactions, including substitution reactions. Common reagents used in these reactions include methanesulfonyl chloride and tert-butyl carbamate . The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
This compound has several scientific research applications. It is used in the development of bio-active compounds due to its sp3-rich chemical space
Wirkmechanismus
The mechanism of action of tert-butyl N-({1-[(methanesulfonyloxy)methyl]bicyclo[2.1.1]hexan-2-yl}methyl)carbamate involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways can vary depending on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
tert-butyl N-({1-[(methanesulfonyloxy)methyl]bicyclo[2.1.1]hexan-2-yl}methyl)carbamate can be compared with other similar compounds such as tert-butyl (2-azabicyclo[2.1.1]hexan-4-yl)carbamate and tert-butyl (4-aminobicyclo[2.1.1]hexan-1-yl)carbamate . These compounds share similar bicyclic structures but differ in their functional groups and specific applications. The unique methanesulfonyloxy group in this compound distinguishes it from these similar compounds and contributes to its unique properties and applications.
Eigenschaften
Molekularformel |
C14H25NO5S |
|---|---|
Molekulargewicht |
319.42 g/mol |
IUPAC-Name |
[2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-1-bicyclo[2.1.1]hexanyl]methyl methanesulfonate |
InChI |
InChI=1S/C14H25NO5S/c1-13(2,3)20-12(16)15-8-11-5-10-6-14(11,7-10)9-19-21(4,17)18/h10-11H,5-9H2,1-4H3,(H,15,16) |
InChI-Schlüssel |
KVLDGZIQUQWDSS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NCC1CC2CC1(C2)COS(=O)(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


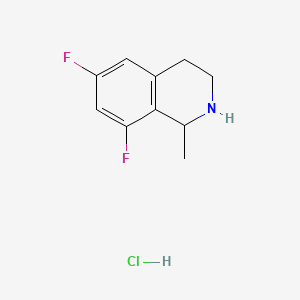
![Tert-butyl[2,3-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]dimethylsilane](/img/structure/B13461902.png)
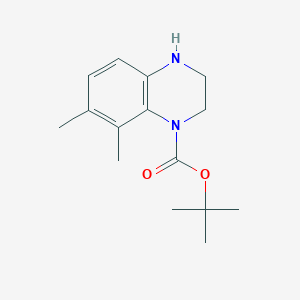
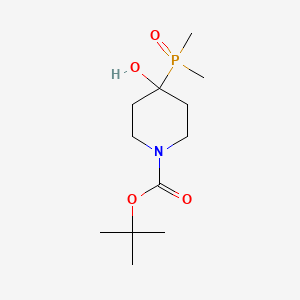
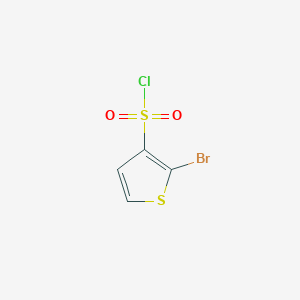
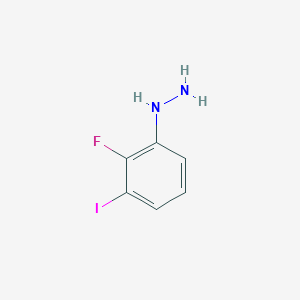
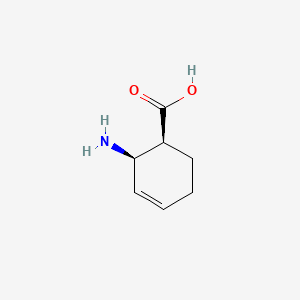
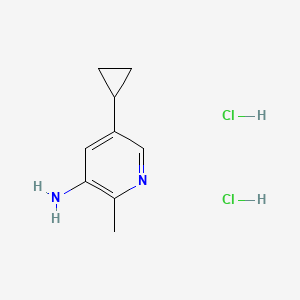
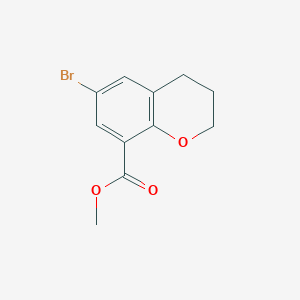
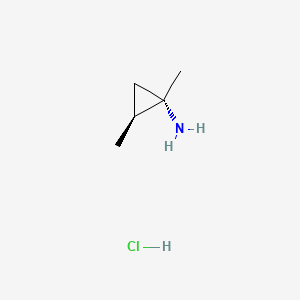
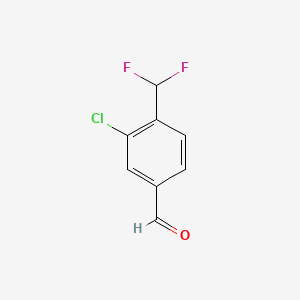
![4-[(3-Bromophenyl)sulfanyl]-2-chlorobenzonitrile](/img/structure/B13461959.png)
